4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one
Overview
Description
2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one is a heterocyclic compound with the molecular formula C9H2Br2OS2. It is characterized by the presence of two bromine atoms and a dithiophene ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one typically involves the bromination of cyclopenta[1,2-b:5,4-b’]dithiophene. One common method is the reaction of cyclopenta[1,2-b:5,4-b’]dithiophene with N-bromosuccinimide (NBS) in an organic solvent such as dimethylformamide (DMF). The reaction is usually carried out at room temperature and yields the desired dibromo compound .
Industrial Production Methods
Industrial production of 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents or lithium reagents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one has a wide range of scientific research applications, including:
Organic Electronics: It is used as a building block for the synthesis of semiconducting polymers and organic field-effect transistors (OFETs).
Photovoltaic Devices: The compound is utilized in the development of organic solar cells due to its excellent electron-donating properties.
Material Science: It serves as a precursor for the synthesis of various advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one involves its interaction with molecular targets and pathways related to its electronic properties. The compound’s rigid coplanar structure favors π-π intermolecular interactions, which enhance its electron-donating capabilities. This makes it an attractive building block for organic electronics and photovoltaic applications .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b5,4-b’]dithiophene: This compound has similar electronic properties but includes additional alkyl groups that enhance solubility and processability.
4H-Cyclopenta[1,2-b5,4-b’]dithiophene (CPDT): CPDT is another related compound with a similar core structure but without the bromine atoms.
Uniqueness
2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one is unique due to the presence of bromine atoms, which allow for further functionalization and modification. This enhances its versatility and applicability in various scientific research fields .
Properties
IUPAC Name |
4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2Br2OS2/c10-5-1-3-7(12)4-2-6(11)14-9(4)8(3)13-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFCEPPVOWHLLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=O)C3=C2SC(=C3)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2Br2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718941 | |
Record name | 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']bisthiophen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
636588-79-9 | |
Record name | 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']bisthiophen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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